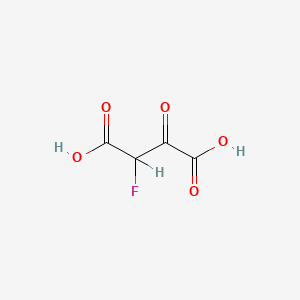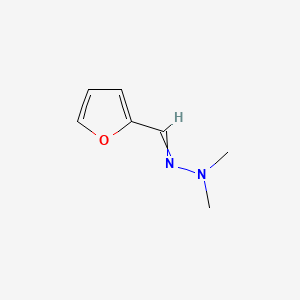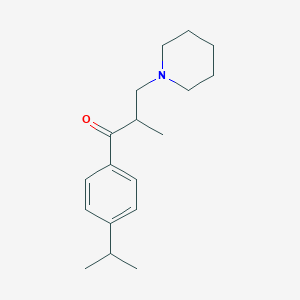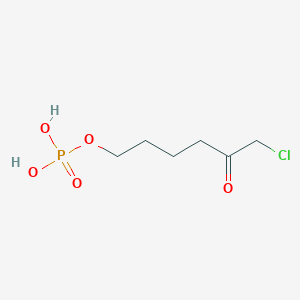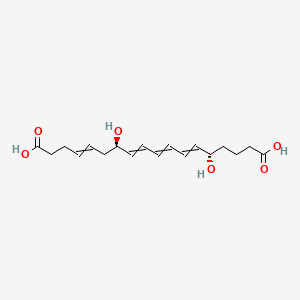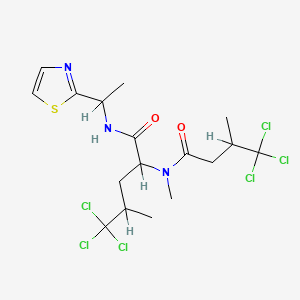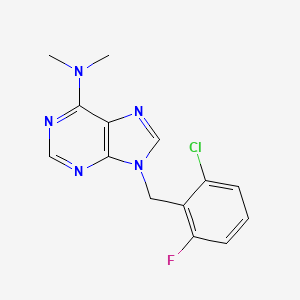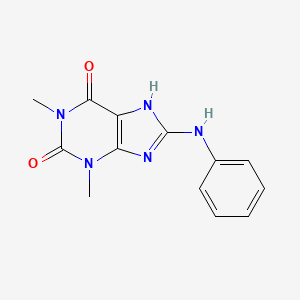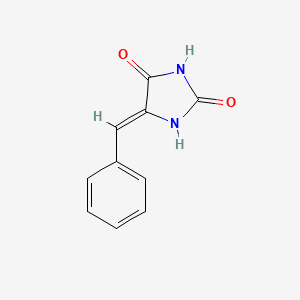![molecular formula C16H27NO B1200460 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one is a compound that belongs to the class of azepanones It is characterized by a seven-membered lactam ring attached to a geranyl group
準備方法
The synthesis of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the geranyl group, which is derived from geraniol or geranyl chloride.
Formation of the Azepanone Ring: The azepanone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The geranyl group is then coupled with the azepanone ring using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed coupling reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery and as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one can be compared with other similar compounds, such as:
Azone® (1-dodecylazacycloheptan-2-one): A well-known chemical penetration enhancer used in transdermal drug delivery.
2-azepanone: A simpler azepanone compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the geranyl group with the azepanone ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H27NO |
|---|---|
分子量 |
249.39 g/mol |
IUPAC名 |
1-(3,7-dimethylocta-2,6-dienyl)azepan-2-one |
InChI |
InChI=1S/C16H27NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h8,11H,4-7,9-10,12-13H2,1-3H3 |
InChIキー |
IZUPQLMOLYRSQK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCN1CCCCCC1=O)C)C |
同義語 |
1-GACHO 1-geranylazacycloheptan-2-one 1-geranylazacycloheptan-2-one, (E)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



